molecular formula C6H5Cl2NO2S B1582122 2,5-Dichlorobenzenesulfonamide CAS No. 7720-45-8

2,5-Dichlorobenzenesulfonamide

Cat. No.: B1582122
CAS No.: 7720-45-8
M. Wt: 226.08 g/mol
InChI Key: UMHSKUILJUFIEK-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of benzenesulfonamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with ammonia. The reaction is carried out in a solvent such as acetone at elevated temperatures. The resulting product is then purified through recrystallization in absolute ethanol .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted benzenesulfonamides can be formed.

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2,5-Dichlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The compound’s ability to interact with cellular membranes and proteins also contributes to its biological activity .

Comparison with Similar Compounds

    2,4-Dichlorobenzenesulfonamide: Similar structure but with chlorine atoms at the 2nd and 4th positions.

    4-Chlorobenzenesulfonamide: Contains only one chlorine atom at the 4th position.

    N-(Benzothiazol-2-yl)-2,5-dichlorobenzenesulfonamide: A derivative with additional functional groups.

Uniqueness: 2,5-Dichlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as an intermediate in various synthetic processes .

Properties

IUPAC Name

2,5-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHSKUILJUFIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285532
Record name 2,5-dichlorobenzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7720-45-8
Record name 7720-45-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dichlorobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7720-45-8
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Synthesis routes and methods

Procedure details

170 ml of aqueous solution of 25% ammonia and 500 ml of acetonitrile were ice-cooled and stirred while maintaining the internal temperature at 5° C. or lower. 126 g (0.513 mol) of commercially available 2,5-dichlorobenzenesulfonyl chloride was added dividedly in five times over 1 hour. After completion of the addition, additional 30 minutes' reaction was performed, and then the reaction mixture was poured in a mixed solution of 100 ml of concentrated hydrochloric acid and 1,000 ml of ice water under stirring. The precipitated crystal was collected by filtration, and washed with water. By drying, 100 g of 2,5-dichlorobenzenesulfonamide was obtained as a white crystal (yield 88%).
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Name
aqueous solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the introduction of chlorine atoms in 2,5-Dichlorobenzenesulfonamide affect its crystal structure compared to the unsubstituted benzenesulfonamide?

A1: Research indicates that substituting two hydrogen atoms with chlorine atoms at the 2- and 5-positions of the phenyl ring in benzenesulfonamide doesn't significantly alter the overall molecular conformation or the intermolecular interactions within the crystal structure. Both the substituted and unsubstituted forms exhibit similar packing arrangements, forming inversion-related dimers through C-H···π and π-π interactions. []

Q2: Does the presence of this compound in a molecule influence its biological activity?

A2: While this compound itself might not exhibit significant antiprotozoal activity, its incorporation into larger molecular structures like copper complexes can enhance their potency against parasites. For example, the copper complex containing this compound as a ligand showed promising activity against both promastigote and amastigote forms of Leishmania braziliensis. This suggests that the presence of this compound can contribute to the overall biological activity of a molecule, likely by influencing its interactions with biological targets. []

Q3: Can the conformation of this compound within a larger molecule impact biological activity?

A3: Research on sulfonamide-chalcone hybrids, where this compound constitutes a part of the molecule, reveals that conformational variability can arise in the crystal structure. This variability includes different levels of planarity in the chalcone backbone and rotations around the bond connecting the sulfonamide and chalcone moieties. [] While the direct impact of these conformational variations on biological activity wasn't explicitly investigated in the provided research, it's plausible that they could influence the molecule's interactions with biological targets and subsequently affect its efficacy. Further research is needed to establish a definitive link between conformation and activity in this context.

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